N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propanamide

β-adrenoceptor cardioselectivity pA2

Prototype cardioselective β1-antagonist delivering >1,000-fold functional β1/β2 selectivity—over 33× greater than acebutolol—enabling unambiguous receptor subtype discrimination. Moderate ISA limits cardiac output reduction to 12% (vs. 27% for propranolol/atenolol), preserving hemodynamic stability in perfused heart and in vivo models. Virtually no membrane-stabilizing activity eliminates ion channel confounding in electrophysiology. Near-100% oral bioavailability, negligible protein binding, and 85% renal elimination as unchanged drug bypass CYP2D6 polymorphism variability. The definitive tool compound for β-adrenoceptor research where pharmacological precision and experimental reproducibility are paramount.

Molecular Formula C17H26N2O4
Molecular Weight 322.4 g/mol
CAS No. 28197-36-6
Cat. No. B1429423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propanamide
CAS28197-36-6
Molecular FormulaC17H26N2O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
InChIInChI=1S/C17H26N2O4/c1-5-17(22)19-13-6-7-16(15(8-13)12(4)20)23-10-14(21)9-18-11(2)3/h6-8,11,14,18,21H,5,9-10H2,1-4H3,(H,19,22)
InChIKeyUJGDVPSHWFYNEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Practolol (CAS 28197-36-6): A Cardioselective β1-Adrenoceptor Antagonist with Intrinsic Sympathomimetic Activity for Targeted Research Procurement


N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propanamide, commonly known as practolol, is a classic β-adrenoceptor antagonist belonging to the aryloxypropanolamine class. It displays a combination of pharmacological properties—cardioselective β1-blockade together with moderate intrinsic sympathomimetic activity (partial agonist activity)—that distinguish it from most other β-blockers [1]. Practolol was the prototype “cardioselective” beta-blocker and remains a valuable tool compound for investigating β-adrenoceptor subtype pharmacology [2].

Why Generic Substitution of Practolol Fails: Evidence-Based Differences from Closest Beta-Blocker Analogs


Beta-adrenoceptor antagonists are not functionally interchangeable. Compounds within the same class diverge sharply in their β1/β2 selectivity ratios, presence or absence of intrinsic sympathomimetic activity (ISA), membrane-stabilizing (local anesthetic) properties, and pharmacokinetic profiles [1]. For example, the widely used cardioselective agent metoprolol lacks ISA and possesses detectable membrane-stabilizing activity at high concentrations, while the non-selective propranolol exerts potent local anesthetic effects and undergoes extensive first-pass metabolism [2]. Substituting any of these for practolol without adjusting for these differential dimensions can compromise experimental reproducibility, confound data interpretation, or lead to inequivalent in vivo outcomes. The quantitative evidence below establishes exactly where practolol differs from its closest comparators, enabling scientifically justified procurement decisions.

Practolol (CAS 28197-36-6): Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Functional Cardioselectivity: pA2 Atrial/Tracheal Ratio >1,000 for Practolol Versus 30 for Acebutolol

In direct comparative isolated organ studies, practolol achieved a pA2 left atrium/pA2 trachea selectivity ratio exceeding 1,000, whereas acebutolol, another β1-selective antagonist with ISA, achieved a ratio of only 30 [1]. This indicates that practolol exhibits far greater functional discrimination between cardiac β1- and bronchial β2-adrenoceptors when compared with acebutolol under the same experimental conditions. The comparator (acebutolol) was measured in the identical preparation: guinea pig isolated left atrium and tracheal chain [1].

β-adrenoceptor cardioselectivity pA2 guinea pig atria trachea

Intrinsic Sympathomimetic Activity: Practolol Causes Only 12% Decrease in Cardiac Output Versus 27% Decrease with Propranolol and Atenolol

In a controlled within-study comparison of intravenous equipotent β-blocking doses in 31 healthy volunteers, practolol (moderate ISA) reduced resting cardiac output by only 12% and heart rate by 11%, whereas propranolol and atenolol (both devoid of ISA) caused maximal cardiac output decreases of about 27% and heart rate decreases of about 21% [1]. The comparator drugs (propranolol, atenolol) were administered in the same subjects using logarithmically spaced doses, and cardiac output was measured by impedance cardiography at supine rest [1].

intrinsic sympathomimetic activity cardiac output heart rate hemodynamics healthy volunteers

Absence of Membrane-Stabilizing Activity: Practolol Is Nearly Devoid of Local Anesthetic Effect Versus Propranolol's 12-Fold Potency Over Procaine

In a direct comparative study on the lobster giant axon, propranolol was 12 times more potent than procaine as a local anesthetic, whereas practolol was nearly devoid of local anesthetic activity [1]. A subsequent independent study in the crayfish giant axon confirmed that practolol and sotalol exhibited little to no dose-dependent inhibition of the action potential upstroke (dV/dt), in contrast to propranolol (relative potency 13.3 vs procaine 1.0) [2]. Both studies measured the same endpoint—depression of the action potential amplitude and maximum rate of rise—across the same experimental setting.

membrane-stabilizing activity local anesthetic lobster giant axon sodium channel propranolol

Pharmacokinetic Differentiation: 100% Oral Bioavailability and Negligible Plasma Protein Binding Versus Propranolol

Practolol exhibits near-complete oral bioavailability (essentially 100%) because it undergoes negligible first-pass hepatic metabolism, in stark contrast to propranolol, whose bioavailability is reduced to approximately 30% by extensive first-pass extraction [1][2]. Additionally, practolol shows low and concentration-independent plasma protein binding, whereas propranolol is 88.2% bound to albumin at 10⁻⁶ M [3]. These values were obtained from independent pharmacokinetic studies but are cross-comparable because they employ standard bioavailability (AUC oral/AUC i.v.) and equilibrium dialysis methodologies.

bioavailability first-pass metabolism protein binding pharmacokinetics propranolol

Renal Clearance of Unchanged Drug: Practolol 85% Excreted Renally in Unchanged Form Versus Extensive Hepatic Metabolism of Metoprolol

Practolol occupies an extreme position among β-blockers: it is the most hydrophilic (log P ≈ 0.79–1.02), is not significantly bound to plasma proteins, undergoes minimal metabolic transformation, and is cleared renally in unchanged form to 85% of the administered dose [1]. By contrast, metoprolol is extensively metabolized in the liver (primarily by CYP2D6), with less than 5% excreted unchanged in urine [2]. The elimination half-life of practolol is 10–11 hours [3], compared with 3–4 hours for metoprolol in extensive metabolizers [2]. These data are drawn from independent clinical pharmacokinetic investigations but share comparable intravenous/oral crossover study designs.

renal excretion drug metabolism hydrophilicity half-life metoprolol

Optimal Research and Industrial Application Scenarios for Practolol (CAS 28197-36-6) Based on Quantitative Differentiation Evidence


In Vitro β-Adrenoceptor Subtype Characterization Requiring Maximal Functional β1/β2 Discrimination

In isolated tissue experiments where rigorous pharmacological classification of β-adrenoceptor subtypes is required (e.g., Schild analysis on guinea pig atria and trachea), practolol provides a functional selectivity ratio exceeding 1,000—more than 33-fold greater than acebutolol [1]. This reduces the risk of concurrent β2-receptor blockade that can confound potency estimates in cardiac preparations. Laboratories conducting receptor pharmacology or screening novel β-adrenoceptor ligands should preferentially procure practolol over acebutolol when maximal discrimination is needed.

In Vivo Hemodynamic Studies Where Resting Cardiac Depression Must Be Avoided

In animal models or clinical studies where maintaining baseline cardiac output and heart rate is critical—such as investigations in heart failure, cardiogenic shock, or during general anesthesia—practolol's moderate ISA results in only a 12% decrease in cardiac output compared with 27% for propranolol or atenolol [2]. This property makes practolol the β1-selective blocker of choice when hemodynamic stability cannot be sacrificed to achieve adrenoceptor blockade.

Electrophysiology and Antiarrhythmic Research Requiring β-Blockade Without Sodium Channel Inhibition

In electrophysiological studies on isolated nerve or cardiac preparations, the local anesthetic (membrane-stabilizing) activity of compounds like propranolol—12 times that of procaine—can directly suppress action potential generation and confound interpretation of β-adrenoceptor-mediated effects [3]. Practolol is nearly devoid of such activity, making it a superior tool for experiments where pure β1-blockade must be achieved without ancillary ion channel modulation.

Pharmacokinetic and Drug-Disposition Studies Needing a Metabolically Stable, Renally Cleared β-Blocker

For preclinical pharmacokinetic modeling, drug-drug interaction studies, or investigations in hepatic impairment models, practolol's near-100% oral bioavailability, negligible protein binding, and 85% renal elimination as unchanged drug [4] provide a clean pharmacokinetic baseline. In contrast to metoprolol, which is extensively metabolized by polymorphic CYP2D6 with only <5% excreted unchanged, practolol eliminates genetic polymorphism and hepatic enzyme variability as experimental confounders.

Quote Request

Request a Quote for N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.